4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide is a heterocyclic compound that contains a tetrazole ring, a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling with Pyridine Derivative: The tetrazole derivative is then coupled with a pyridine-3-carboxylic acid derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with altered functional groups.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.
Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of new materials with specific electronic or photonic properties.
Pharmaceuticals: Potential as an active pharmaceutical ingredient (API) in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylic acids, potentially interacting with biological targets in a similar manner.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]pyridine-3-carboxamide
- 4-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]pyridine-3-carboxamide
- 4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide
Uniqueness
4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide is unique due to the specific positioning of the tetrazole ring and the chloro group, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct pharmacological properties compared to similar compounds.
Properties
CAS No. |
879581-80-3 |
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Molecular Formula |
C13H9ClN6O |
Molecular Weight |
300.70 g/mol |
IUPAC Name |
4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9ClN6O/c14-12-4-5-15-7-11(12)13(21)17-9-2-1-3-10(6-9)20-8-16-18-19-20/h1-8H,(H,17,21) |
InChI Key |
SNNDKSQHONUYFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=C(C=CN=C3)Cl |
solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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